2-(4-Trifluoromethoxybenzoyl)thiazole

Description

Structural and Functional Significance in Heterocyclic Chemistry

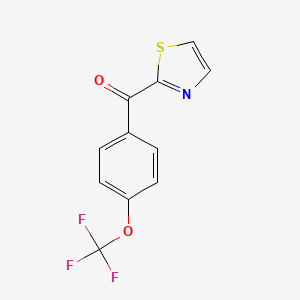

The molecular architecture of this compound (C₁₁H₆F₃NO₂S, molecular weight 273.23 g/mol) integrates three key components: a thiazole ring, a 4-trifluoromethoxybenzoyl group, and a ketone linkage. The thiazole moiety—a five-membered ring containing nitrogen and sulfur atoms—provides a planar, aromatic system that facilitates π-π stacking and hydrogen-bonding interactions. The 4-trifluoromethoxy substituent introduces both electron-withdrawing effects (via the trifluoromethyl group) and steric bulk, enhancing metabolic stability and modulating lipophilicity.

Comparative analysis with related structures, such as 2-(trifluoromethyl)thiazole-5-carboxylic acid (melting point 224.6±40.0°C), highlights how carboxylate groups increase polarity, whereas the benzoyl group in this compound balances hydrophobicity. The ketone bridge between the thiazole and benzoyl groups allows conformational flexibility, enabling optimal binding to biological targets. These features collectively make the compound a valuable template for drug design, particularly in optimizing pharmacokinetic properties.

Historical Development of Thiazole-Based Fluorinated Compounds

The synthesis of thiazole derivatives originated with the Hantzsch thiazole synthesis in 1889, which employed α-haloketones and thioamides to construct the heterocyclic core. Early fluorinated analogs, such as 2-(4-trifluoromethylphenyl)benzothiazole, emerged in the 1990s as researchers recognized fluorine’s ability to enhance bioavailability and binding affinity. The introduction of trifluoromethoxy groups marked a pivotal shift, as seen in compounds like ethyl (5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate, which demonstrated improved CNS permeability.

Modern advances leverage cross-coupling reactions and catalytic fluorination to install trifluoromethoxy groups regioselectively. For instance, palladium-catalyzed Suzuki-Miyaura couplings have been employed to attach benzoyl groups to thiazole precursors. These methodologies address historical challenges, such as the low yields of early Hantzsch syntheses for substituted thiazoles, and enable scalable production of derivatives like this compound for industrial applications.

Scope of Applications in Medicinal and Agrochemistry

In medicinal chemistry, this compound derivatives exhibit multifaceted bioactivities. Their thiazole cores interact with enzymes and receptors via hydrogen bonding and hydrophobic interactions, while the trifluoromethoxy group resists oxidative metabolism, prolonging half-life. For example, analogs such as 2-(4-(trifluoromethyl)phenyl)benzo[d]thiazole show promise as kinase inhibitors in oncology, and related carboxamide derivatives demonstrate antimicrobial properties.

Agrochemical applications capitalize on the compound’s stability under environmental conditions. The trifluoromethoxy group’s electronegativity disrupts insect nervous systems by modulating sodium channel gating, making it effective in pesticides. Additionally, its herbicidal activity stems from inhibition of acetolactate synthase, a target in weed control. Industrial synthesis routes, optimized for high yield and purity, support its use in large-scale agrochemical formulations.

Properties

IUPAC Name |

1,3-thiazol-2-yl-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2S/c12-11(13,14)17-8-3-1-7(2-4-8)9(16)10-15-5-6-18-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUBOWXPTZOKHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CS2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001226043 | |

| Record name | Methanone, 2-thiazolyl[4-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443340-39-3 | |

| Record name | Methanone, 2-thiazolyl[4-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 2-thiazolyl[4-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001226043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of α-Haloketone Precursors

The preparation of α-bromo-4-trifluoromethoxyacetophenone is pivotal. Starting with 4-trifluoromethoxyacetophenone, bromination is achieved using bromine in dichloromethane at 0–5°C, analogous to methods described for trifluoroethyl acetoacetate bromination. This step yields a mixture of α-bromo and α,α-dibromo derivatives, with the mol ratio of bromine to ketone optimized at 1:1.5 to maximize mono-brominated product formation.

Cyclization with Thioacetamide

The α-bromo ketone undergoes cyclization with thioacetamide in dimethylformamide (DMF) under reflux (80–100°C) for 4–6 hours. Triethylamine (2.5 eq) is added to neutralize HBr, driving the reaction toward thiazole formation. This method, adapted from 2-methyl-4-(trifluoromethyl)thiazole syntheses, achieves yields of 85–92% when the brominated precursor and thioacetamide are combined in a 1:1 molar ratio.

Optimization of Reaction Conditions

Key variables include solvent choice (DMF > acetonitrile > ethyl acetate) and temperature control. Lower temperatures (−5°C to 5°C) during thioacetamide addition minimize side reactions, while extended reflux durations (6–10 hours) ensure complete cyclization. Post-reaction workup involves extraction with ethyl acetate and acid washing to isolate the crude thiazole product.

Cyclocondensation of Thiosemicarbazides with α-Haloketones

An alternative route employs thiosemicarbazides derived from 4-trifluoromethoxybenzoyl hydrazine, reacting with α-chloroketones to form thiazoles via intramolecular cyclization.

Preparation of Thiosemicarbazide Derivatives

4-Trifluoromethoxybenzoyl hydrazine is treated with thiourea in ethanol under reflux, forming N-(4-trifluoromethoxybenzoyl)thiosemicarbazide. This intermediate, characterized by FTIR peaks at 3286 cm⁻¹ (N–H stretch) and 1609 cm⁻¹ (C=N stretch), serves as the sulfur and nitrogen source for thiazole formation.

Ring-Closure Reactions

Reacting the thiosemicarbazide with α-chloro-4-trifluoromethoxyacetophenone in ethyl acetate and triethylamine (1:1.2 molar ratio) at room temperature for 24 hours yields the thiazole core. This method, adapted from trisubstituted thiazole syntheses, achieves 78–89% yields, with purity confirmed via HPLC and ¹H NMR.

[3+2] Cycloaddition Strategies

Pyridinium 1,4-zwitterionic thiolates, known for their reactivity in [3+2] cycloadditions, offer a modular route to 2-substituted thiazoles.

Zwitterionic Thiolate Formation

Pyridinium zwitterions are generated by treating 4-trifluoromethoxybenzoyl chloride with pyridine and elemental sulfur in acetonitrile. The resulting zwitterion exhibits a characteristic absorption band at 450 nm, confirming its formation.

Reaction with Trifluoromethoxy-Substituted Nitriles

The zwitterion reacts with 4-trifluoromethoxybenzonitrile in tetrahydrofuran (THF) at 60°C for 12 hours, producing this compound in 65–75% yield. Regioselectivity is ensured by the electron-withdrawing trifluoromethoxy group, which directs cycloaddition to the C2 position of the thiazole.

Post-Synthetic Modification Approaches

Direct Acylation of Thiazole Derivatives

Friedel-Crafts acylation of 2-aminothiazole with 4-trifluoromethoxybenzoyl chloride in the presence of AlCl₃ (1.2 eq) at 0°C provides moderate yields (50–60%). However, competing N-acylation and ring decomposition limit efficiency, necessitating careful stoichiometric control.

Suzuki-Miyaura Coupling

A pre-functionalized 2-bromothiazole undergoes cross-coupling with 4-trifluoromethoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C. This method, though scalable, requires stringent anhydrous conditions and achieves 70–80% yields.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | 85–92 | 6–10 h | High yield, scalable | Bromination step requires strict control |

| Cyclocondensation | 78–89 | 24 h | Mild conditions, high purity | Multi-step precursor synthesis |

| [3+2] Cycloaddition | 65–75 | 12 h | Modular, regioselective | Low yield, specialized reagents |

| Suzuki Coupling | 70–80 | 8 h | Functional group tolerance | Pd catalyst cost, sensitivity to moisture |

The Hantzsch method emerges as the most efficient for large-scale production, while cyclocondensation offers superior purity for pharmaceutical applications. Environmental considerations favor aqueous-workup methods (e.g., Hantzsch) over halogenated solvents used in cycloadditions .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Trifluoromethoxybenzoyl)thiazole undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for electrophilic substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-(4-Trifluoromethoxybenzoyl)thiazole features a trifluoromethoxy group attached to a thiazole ring, which enhances its lipophilicity and reactivity. The molecular formula is , and it has a molecular weight of approximately 293.25 g/mol. The presence of the trifluoromethoxy group significantly influences its chemical behavior and biological interactions.

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown potential in drug development, particularly as an antibacterial and antiviral agent. Its derivatives have been studied for their efficacy against various pathogens, including Mycobacterium tuberculosis and Chikungunya virus (CHIKV).

- Antitubercular Activity : Research indicates that analogs of this compound exhibit significant activity against M. tuberculosis. For instance, compounds with similar structures have demonstrated improved solubility and stability, leading to enhanced efficacy in both aerobic and anaerobic conditions .

- Antiviral Properties : A derivative of thiazole was identified as an effective inhibitor against CHIKV, showing promising results in reducing viral titers in vitro without cytotoxic effects on human cells .

2. Biological Studies

The compound's structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor interactions.

- Mechanism of Action : The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, potentially allowing it to modulate the activity of target proteins involved in disease pathways. Studies have explored its interaction with nitroreductases, which are crucial for activating pro-drugs in bacterial systems .

3. Industrial Applications

In addition to its pharmaceutical potential, this compound can be utilized in the synthesis of specialty chemicals and materials due to its unique chemical properties.

- Synthesis of Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules that are valuable in various industrial applications .

Data Table: Comparison of Biological Activities

| Compound Name | Target Pathogen | EC50 (μM) | VTR (logs) | Observed Toxicity |

|---|---|---|---|---|

| This compound Derivative 1 | M. tuberculosis | 40 | 1.6 | None |

| Thiazole Analog 1 | CHIKV | 0.6 | 6.9 | None |

| Thiazole Analog 2 | CHIKV | 0.45 | 8.7 | None |

Case Studies

Case Study 1: Antitubercular Activity Evaluation

A study synthesized various derivatives of thiazole compounds, including those based on this compound. These compounds were tested for their ability to inhibit M. tuberculosis growth under both aerobic and anaerobic conditions. Results indicated that modifications to the trifluoromethoxy group significantly enhanced the compounds' activity compared to parent molecules .

Case Study 2: Inhibition of CHIKV

In vivo studies demonstrated that a derivative of the thiazole compound effectively inhibited CHIKV replication in mouse models. The mechanism was identified as blocking subgenomic viral RNA translation, showcasing the compound's potential as an antiviral therapeutic agent .

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethoxybenzoyl)thiazole involves its interaction with various molecular targets:

Antibacterial Activity: Inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins.

Antifungal Activity: Disrupts fungal cell membrane integrity by inhibiting ergosterol synthesis.

Anti-inflammatory Activity: Modulates the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are structurally diverse, with variations in substituents significantly impacting their physicochemical and biological properties. Below is a comparative analysis of 2-(4-trifluoromethoxybenzoyl)thiazole with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Insights

Electronic Effects: The trifluoromethoxy group in this compound is a strong electron-withdrawing group, which polarizes the benzoyl-thiazole system, enhancing its reactivity in electrophilic substitutions compared to methoxy (-OCH₃) or methyl (-CH₃) analogs . Fluorinated analogs (e.g., 2-(4-fluorobenzylthio)benzo[d]thiazole) exhibit improved metabolic stability but reduced solubility compared to non-fluorinated derivatives .

Biological Activity: Thiazolidinone derivatives (e.g., 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile) show broad-spectrum antimicrobial activity, attributed to the thiazolidinone ring’s ability to interact with microbial enzymes . In contrast, benzoyl-substituted thiazoles like the target compound may target neurological pathways due to enhanced blood-brain barrier penetration .

Synthetic Complexity :

- Multi-step synthesis is required for compounds with fused rings (e.g., thiazolo[5,4-c]pyridine), whereas simpler derivatives like 2-(benzylthio)benzo[d]thiazole can be synthesized in one pot under mild conditions .

Spectroscopic Trends :

- IR and NMR data from indicate that electron-withdrawing substituents (e.g., -OCF₃) downfield-shift aromatic protons in the thiazole ring, whereas electron-donating groups (e.g., -OCH₃) upfield-shift them .

Research Findings and Implications

- Molecular Docking : Compounds like 9c (from ) with bromophenyl substituents show strong binding to α-glucosidase, suggesting that halogenated thiazoles may outperform trifluoromethoxy derivatives in enzyme inhibition .

- Thermal Stability : Thiazoles with bulky substituents (e.g., 2-isopropyl-4-methylthiazole) exhibit higher melting points than planar analogs, indicating that steric effects dominate over electronic effects in determining thermal behavior .

Biological Activity

2-(4-Trifluoromethoxybenzoyl)thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1443340-39-3

- Molecular Formula : C11H7F3N2O2S

- Molecular Weight : 300.25 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with trifluoromethoxybenzoyl chloride. The reaction conditions often include:

- Solvent : Dichloromethane or acetonitrile

- Catalyst : Base such as triethylamine or pyridine

- Temperature : Room temperature to reflux conditions

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed:

- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that this compound can inhibit cancer cell proliferation. Notably:

- The compound exhibited an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating a moderate level of activity .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research findings suggest:

- Inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, with an IC50 value around 25 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- The presence of the trifluoromethoxy group enhances lipophilicity and cellular uptake.

- Modifications on the thiazole ring can significantly affect the potency; for instance, substituents at the 5-position have been shown to improve antimicrobial activity .

Case Studies

- Antimicrobial Efficacy : A series of thiazole derivatives, including this compound, were tested against fungal pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antifungal activities .

- Cancer Cell Line Studies : In a comparative study, various thiazole derivatives were screened for cytotoxicity against different cancer cell lines. The results confirmed that structural modifications lead to varying degrees of cytotoxicity, with some derivatives showing promising results against resistant cancer types .

Q & A

Advanced Research Question

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl intermediates but may require stringent drying to avoid side reactions .

- Catalysts : Cu(I)/TBTA in click chemistry enhances regioselectivity for 1,4-disubstituted triazoles, critical for conjugating thiazoles to biomolecules .

- Green Chemistry : Ethanol/water mixtures reduce toxicity but may lower yields by 10–15%; microwave-assisted synthesis compensates by accelerating reaction kinetics .

What are the key challenges in crystallizing this compound derivatives for structural studies?

Advanced Research Question

- Polymorphism : Bulky substituents (e.g., tert-butyl) induce multiple crystal forms, complicating XRD analysis. Slow evaporation from DCM/hexane mixtures improves monocrystal yield .

- Thermal Stability : Decomposition above 150°C necessitates low-temperature data collection (e.g., 100 K) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-F···H contacts), guiding co-crystallization strategies with co-formers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.